molecular formula C14H14N4O2 B8600534 7-Benzyl-3-ethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 139927-84-7

7-Benzyl-3-ethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B8600534
CAS No.: 139927-84-7
M. Wt: 270.29 g/mol
InChI Key: AECJIAHNTLPXQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Benzyl-3-ethyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C14H14N4O2 and its molecular weight is 270.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

139927-84-7

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

7-benzyl-3-ethylpurine-2,6-dione

InChI

InChI=1S/C14H14N4O2/c1-2-18-12-11(13(19)16-14(18)20)17(9-15-12)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,16,19,20)

InChI Key

AECJIAHNTLPXQM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=O)NC1=O)N(C=N2)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

18 g (0.1 mol) of 3-ethylxanthine were stirred at 60° C. for 2 hours with 19.2 g (0.11 mol) of benzyl bromide and 15.2 g (0.11 mol) of potassium carbonate. The reaction solution was transferred to an Edenmeyer flask and treated with 1000 ml of water. The precipitate was filtered off with suction, washed several times with warm water and dried at 50° C. under reduced pressure.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

180 g (1 mol) of 3-ethylxanthine were initially introduced into 1000 ml of dimethylformamide, the mixture was heated to 80° C. with stirring and, after the introduction of 88 g (0.64 mol) of potassium carbonate, treated dropwise with 133 g (1.05 mol) of benzyl chloride in the course of 1 hour. It was then stirred at 100° C. for 2 hours, treated with 1000 ml of water, and the precipitated product was filtered on a suction filter, washed with water until salt-free and dried in a vacuum drying oven at 100° C. If necessary, a further purification can be carried out by reprecipitating from 1 N sodium hydroxide solution using 4 N hydrochloric acid analogously to Example 1a).
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step Two
Quantity
133 g
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three

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